1-Bromo-3-(bromomethyl)-2-chlorobenzene
Overview
Description
1-Bromo-3-(bromomethyl)-2-chlorobenzene is an organohalogen compound with the molecular formula C7H5Br2Cl It is a derivative of benzene, where the benzene ring is substituted with bromine, bromomethyl, and chlorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(bromomethyl)-2-chlorobenzene can be synthesized through several methods. One common approach involves the bromination of 3-(bromomethyl)-2-chlorotoluene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances safety and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(bromomethyl)-2-chlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of aldehydes or carboxylic acids.
Scientific Research Applications
1-Bromo-3-(bromomethyl)-2-chlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(bromomethyl)-2-chlorobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring makes the compound susceptible to nucleophilic attack. The bromomethyl group can also participate in various chemical transformations, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
1-Bromo-3-chloropropane: An organohalogen compound with similar reactivity but different substitution pattern.
1-(Bromomethyl)-4-nitrobenzene: Another benzene derivative with a bromomethyl group, but with a nitro group instead of chlorine.
1-Bromo-2-chlorobenzene: A simpler benzene derivative with only bromine and chlorine substituents.
Uniqueness: 1-Bromo-3-(bromomethyl)-2-chlorobenzene is unique due to the presence of both bromine and bromomethyl groups on the benzene ring, along with a chlorine substituent. This combination of substituents imparts distinct chemical properties and reactivity, making it a versatile compound in organic synthesis and various applications.
Properties
IUPAC Name |
1-bromo-3-(bromomethyl)-2-chlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2Cl/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJLMWJGHJAMKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1044256-89-4 | |
Record name | 1-Bromo-3-(bromomethyl)-2-chlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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